molecular formula C13H19N3 B7554937 N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine

N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine

Katalognummer B7554937
Molekulargewicht: 217.31 g/mol
InChI-Schlüssel: XFDJUANGNPZFNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine, also known as PPCA, is a chemical compound that has been studied extensively for its potential therapeutic applications. PPCA belongs to the class of cyclopropane-containing molecules, which have been shown to exhibit a range of biological activities.

Wirkmechanismus

The mechanism of action of N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine involves its interaction with the dopamine transporter (DAT). This compound has been shown to bind to DAT and inhibit the uptake of dopamine into the presynaptic neuron. This inhibition of dopamine uptake leads to an increase in extracellular dopamine levels, which can have a range of effects on the brain and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its effects on dopamine levels in the brain. This compound has been shown to increase dopamine levels in the striatum, which is a brain region that is involved in motor control and reward processing. This increase in dopamine levels can lead to improved motor function and increased motivation.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine in lab experiments is its specificity for the dopamine transporter. This compound has been shown to selectively inhibit the uptake of dopamine by DAT, without affecting other neurotransmitter transporters. This specificity can be useful for studying the role of dopamine in various biological processes.
One limitation of using this compound in lab experiments is its relatively low yield in the synthesis process. This low yield can make it difficult to obtain large quantities of this compound for use in experiments.

Zukünftige Richtungen

There are several future directions for research on N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine. One area of research could focus on its potential therapeutic applications for neurological disorders, such as Parkinson's disease and ADHD. Another area of research could focus on the development of more efficient synthesis methods for this compound, which could increase its availability for use in experiments. Additionally, further studies could investigate the effects of this compound on other neurotransmitter systems, which could provide insights into its broader biological effects.

Synthesemethoden

N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 3-bromopyridine with sodium hydride to form 3-pyridylmethylsodium. This intermediate is then reacted with N-(2-bromoethyl)pyrrolidine to form the desired product, this compound. The yield of this reaction is typically around 50%.

Wissenschaftliche Forschungsanwendungen

N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine has been studied extensively for its potential therapeutic applications. One area of research has focused on its ability to modulate the activity of the dopamine transporter (DAT). This compound has been shown to inhibit the uptake of dopamine by DAT, which could lead to increased levels of dopamine in the brain. This increase in dopamine levels could potentially be beneficial for the treatment of certain neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

Eigenschaften

IUPAC Name

N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c1-2-8-16(7-1)13-6-3-11(10-15-13)9-14-12-4-5-12/h3,6,10,12,14H,1-2,4-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDJUANGNPZFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)CNC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.